1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)-
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Overview
Description
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)- is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with 4-methylphenylamine, followed by cyclization using a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways . For instance, it may inhibit viral replication by targeting viral enzymes, thereby exhibiting antiviral activity .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the synthesis of pharmaceuticals like zolpidem.
Uniqueness: 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
75008-01-4 |
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Molecular Formula |
C13H10ClN3 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
4-chloro-2-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H10ClN3/c1-8-2-4-9(5-3-8)13-16-10-6-7-15-12(14)11(10)17-13/h2-7H,1H3,(H,16,17) |
InChI Key |
LTHKQJZPYLOBCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl |
Origin of Product |
United States |
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